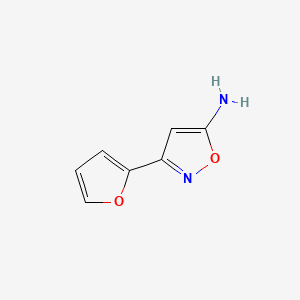

3-(Furan-2-yl)isoxazol-5-amine

Description

The exact mass of the compound 3-(Furan-2-yl)-1,2-oxazol-5-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Furan-2-yl)isoxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-yl)isoxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZGFIJQYOAAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60368870 | |

| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33866-44-3 | |

| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Furyl)-5-isoxazolamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Furan-2-yl)isoxazol-5-amine: A Key Heterocyclic Scaffold for Drug Discovery

Abstract

The isoxazole ring system is a cornerstone in medicinal chemistry, valued for its wide range of biological activities. When functionalized with a furan moiety and an amino group, as in 3-(furan-2-yl)isoxazol-5-amine, it presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 3-(furan-2-yl)isoxazol-5-amine, designed for researchers, scientists, and professionals in drug development. The synthesis involves the initial preparation of the key intermediate, 2-furoylacetonitrile, followed by its cyclocondensation with hydroxylamine. This guide offers detailed, step-by-step experimental protocols, an exploration of the underlying reaction mechanisms, and insights into the critical parameters that ensure a successful and high-yielding synthesis.

Introduction: The Significance of the Furan-Isoxazole Scaffold

The convergence of furan and isoxazole heterocycles within a single molecular entity has garnered considerable interest in the field of medicinal chemistry. Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties.[1] Similarly, the isoxazole core is a privileged structure found in numerous FDA-approved drugs, where it often serves as a bioisosteric replacement for other functional groups, enhancing metabolic stability and pharmacokinetic profiles.[2] The combination of these two pharmacophores in 3-(furan-2-yl)isoxazol-5-amine creates a molecule with significant potential for further derivatization and the development of novel drug candidates with a wide range of therapeutic applications, including anticancer and antimicrobial agents.[3]

This guide focuses on a practical and scalable synthetic route to 3-(furan-2-yl)isoxazol-5-amine, providing a solid foundation for its production and subsequent use in drug discovery programs. The presented methodology is based on well-established chemical transformations, ensuring reproducibility and high yields.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, 3-(furan-2-yl)isoxazol-5-amine, points to a straightforward two-step approach. The isoxazole ring can be disconnected at the N-O and C-C bonds, leading back to two key precursors: a furan-containing β-ketonitrile and hydroxylamine. This approach is advantageous due to the ready availability of the starting materials and the generally high efficiency of the cyclocondensation reaction to form the 5-aminoisoxazole ring system.

Caption: Retrosynthetic analysis of 3-(furan-2-yl)isoxazol-5-amine.

Experimental Section: A Two-Step Synthetic Protocol

This section provides detailed, step-by-step protocols for the synthesis of 3-(furan-2-yl)isoxazol-5-amine.

Step 1: Synthesis of 2-Furoylacetonitrile (β-Ketonitrile Intermediate)

The first step involves a Claisen condensation reaction between ethyl 2-furoate and acetonitrile to yield the key intermediate, 2-furoylacetonitrile. This reaction is typically base-mediated, with sodium hydride being an effective choice.

Reaction Scheme:

Caption: Synthesis of 2-furoylacetonitrile.

Experimental Protocol:

-

To a flame-dried 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 500 mL of anhydrous toluene.

-

Carefully add 30.0 g (1.0 mol) of sodium hydride (60% dispersion in mineral oil) to the toluene. Caution: Sodium hydride is highly reactive and flammable. Handle with care under an inert atmosphere.

-

To this suspension, add 63.05 g (0.5 mol) of ethyl 2-furoate and 41.0 g (1.0 mol) of anhydrous acetonitrile.

-

Add approximately 1 mL of methanol to initiate the reaction.

-

Heat the reaction mixture to 90°C with vigorous stirring under a nitrogen atmosphere for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully distill off the toluene under reduced pressure.

-

The resulting residue is then stirred with 500 mL of water.

-

Acidify the aqueous solution to a pH of 1.5 with concentrated hydrochloric acid. A precipitate will form.

-

Filter the precipitate by suction filtration and wash with cold water.

-

Recrystallize the crude product from methanol to obtain pure 2-furoylacetonitrile as a crystalline solid.[4]

Expected Yield: Approximately 51.3 g (76% of theory).[4]

Characterization Data for 2-Furoylacetonitrile:

| Property | Value | Reference |

| Melting Point | 74-75 °C | [4] |

| Molecular Formula | C₇H₅NO₂ | |

| Molecular Weight | 135.12 g/mol | |

| Expected ¹H NMR | Signals corresponding to the furan ring protons and the methylene protons adjacent to the nitrile and carbonyl groups. | |

| Expected ¹³C NMR | Resonances for the furan ring carbons, the nitrile carbon, and the two carbonyl carbons. | |

| Expected IR (cm⁻¹) | Strong absorptions for the C≡N stretch (around 2250 cm⁻¹) and the C=O stretch (around 1680 cm⁻¹). |

Step 2: Cyclocondensation of 2-Furoylacetonitrile with Hydroxylamine

The final step is the cyclocondensation of the β-ketonitrile intermediate with hydroxylamine to form the 5-aminoisoxazole ring. This reaction is a well-established method for the synthesis of this class of compounds.[5]

Reaction Scheme:

Caption: Synthesis of 3-(furan-2-yl)isoxazol-5-amine.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.5 g (0.1 mol) of 2-furoylacetonitrile in 100 mL of ethanol.

-

To this solution, add 7.6 g (0.11 mol) of hydroxylamine hydrochloride and 9.0 g (0.11 mol) of anhydrous sodium acetate.

-

Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 300 mL of ice-cold water.

-

A precipitate of 3-(furan-2-yl)isoxazol-5-amine will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.

Expected Yield: High yields are generally reported for this type of cyclocondensation.

Characterization Data for 3-(Furan-2-yl)isoxazol-5-amine:

| Property | Expected Value |

| Molecular Formula | C₇H₆N₂O₂ |

| Molecular Weight | 150.14 g/mol |

| ¹H NMR | Expect signals for the three furan ring protons (a doublet, a triplet, and a doublet of doublets), a singlet for the isoxazole ring proton, and a broad singlet for the amino protons. The furan protons are typically observed between δ 6.5 and 7.6 ppm. The isoxazole proton (H-4) is expected around δ 5.5-6.0 ppm. |

| ¹³C NMR | Expect resonances for the four furan ring carbons, the three isoxazole ring carbons (C3, C4, and C5), with the carbon bearing the amino group (C5) appearing at a characteristic downfield shift. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C=N stretching of the isoxazole ring (around 1620 cm⁻¹), and C-O-C stretching of the furan ring. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ should be observed at approximately 150.04. |

Mechanistic Insights

The formation of the 5-aminoisoxazole ring from a β-ketonitrile and hydroxylamine proceeds through a well-understood mechanism. The reaction is initiated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the final isoxazole ring.

Caption: Proposed mechanism for the formation of 3-(furan-2-yl)isoxazol-5-amine.

Conclusion and Future Outlook

This technical guide has detailed a reliable and efficient two-step synthesis of 3-(furan-2-yl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The described protocols, based on the Claisen condensation of ethyl 2-furoate followed by cyclocondensation with hydroxylamine, provide a practical route for obtaining this valuable scaffold in good yields. The straightforward nature of these reactions, coupled with the availability of the starting materials, makes this synthesis amenable to both laboratory-scale and larger-scale production.

The versatility of the amino group on the isoxazole ring opens up a plethora of possibilities for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on the derivatization of 3-(furan-2-yl)isoxazol-5-amine to explore its potential as a lead compound in the development of new therapeutic agents targeting a range of diseases.

References

-

PrepChem. (n.d.). Synthesis of 2-furanoylacetonitrile. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

-

Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

-

Beilstein Journals. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. [Link]

-

Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

Indian Journal of Chemistry. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. [Link]

-

Supporting Information. (n.d.). 3-(3,5-Diphenylisoxazol-4-yl)-1-(furan-2-yl)propan-1-one (5g). [Link]

-

Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

ResearchGate. (2008). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Link]

-

MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. [Link]

-

Arabian Journal of Chemistry. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. [Link]

Sources

- 1. Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Chemical Properties and Synthetic Pathways of 3-(Furan-2-yl)isoxazol-5-amine

Abstract

This technical guide provides an in-depth exploration of the chemical and physical properties of 3-(furan-2-yl)isoxazol-5-amine (CAS No: 33866-44-3), a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The isoxazole scaffold, particularly when functionalized with moieties like furan, presents a versatile platform for the development of novel therapeutic agents and specialized chemicals. This document outlines the compound's structural features, physicochemical characteristics, spectroscopic profile, and plausible synthetic routes. Furthermore, it delves into the reactivity of the 5-aminoisoxazole core and discusses the compound's potential applications as a key building block in drug discovery, supported by an analysis of the biological activities observed in structurally related analogs. This guide is intended for researchers, medicinal chemists, and professionals in drug development seeking a comprehensive understanding of this promising molecular entity.

Introduction and Molecular Overview

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a privileged structure in medicinal chemistry due to its wide spectrum of biological activities.[1][2] The fusion of this core with a furan ring, another biologically significant heterocycle known for its diverse pharmacological effects, results in a molecule with considerable potential.[3] 3-(Furan-2-yl)isoxazol-5-amine, in particular, combines the electrophilic and nucleophilic characteristics of its constituent rings with a reactive primary amine, making it a valuable intermediate for creating diverse chemical libraries.[4] Its structural features suggest potential applications as a precursor for anti-inflammatory, anti-cancer, and antimicrobial agents.[2][4]

Molecular Structure:

-

IUPAC Name: 3-(Furan-2-yl)isoxazol-5-amine

-

Synonyms: 5-Amino-3-(2-furyl)isoxazole, 5-Amino-3-(furan-2-yl)isoxazole

-

CAS Number: 33866-44-3

-

Molecular Formula: C₇H₆N₂O₂

-

Molecular Weight: 150.14 g/mol

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental for its application in synthesis and material science.

Physicochemical Data

The empirical data for 3-(furan-2-yl)isoxazol-5-amine is summarized in the table below. These properties are crucial for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Source |

| Molecular Weight | 150.14 g/mol | [Calculated] |

| Appearance | Buff-colored crystals | |

| Melting Point | 94-101 °C | |

| Purity | ≥ 95% (HPLC) | |

| Storage Conditions | 0-8°C, protected from light and moisture |

Predicted Computational Data

| Parameter | Predicted Value | Note |

| LogP (Octanol/Water) | 1.1 - 1.3 | Indicates moderate lipophilicity |

| Topological Polar Surface Area (TPSA) | 70.5 Ų | Suggests good potential for cell permeability |

| Hydrogen Bond Donors | 1 (from -NH₂) | |

| Hydrogen Bond Acceptors | 4 (N, O in isoxazole; O in furan; N in amine) |

Spectroscopic Profile (Predicted)

Detailed spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated publication with the spectra for this specific molecule is not available, the following represents a predicted profile based on the analysis of structurally similar isoxazole and furan derivatives.[5][6][7]

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.8-7.9 ppm (dd, 1H): H5 proton of the furan ring.

-

δ ~6.9-7.0 ppm (dd, 1H): H3 proton of the furan ring.

-

δ ~6.6-6.7 ppm (dd, 1H): H4 proton of the furan ring.

-

δ ~6.2-6.4 ppm (s, 2H): Broad singlet for the -NH₂ protons.

-

δ ~5.9-6.0 ppm (s, 1H): H4 proton of the isoxazole ring.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~172 ppm: C5 of the isoxazole ring (attached to the amino group).

-

δ ~160 ppm: C3 of the isoxazole ring (attached to the furan ring).

-

δ ~145 ppm: C5 of the furan ring.

-

δ ~143 ppm: C2 of the furan ring.

-

δ ~112 ppm: C4 of the furan ring.

-

δ ~108 ppm: C3 of the furan ring.

-

δ ~90 ppm: C4 of the isoxazole ring.

-

-

FT-IR (KBr, cm⁻¹):

-

3300-3400 cm⁻¹: N-H stretching of the primary amine (likely two bands).

-

~1620 cm⁻¹: C=N stretching of the isoxazole ring.

-

~1580 cm⁻¹: C=C stretching of the furan and isoxazole rings.

-

~1250 cm⁻¹: C-N stretching.

-

~1100-1150 cm⁻¹: N-O stretching of the isoxazole ring.[6]

-

-

Mass Spectrometry (ESI+):

-

m/z: 151.05 [M+H]⁺ (Calculated: 151.0456)

-

Synthesis and Reactivity

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established methodologies. The most common and direct approach for a structure like 3-(furan-2-yl)isoxazol-5-amine involves a 1,3-dipolar cycloaddition reaction.

Proposed Synthetic Pathway: 1,3-Dipolar Cycloaddition

This method involves the [3+2] cycloaddition of a nitrile oxide, generated in situ from an aldoxime, with an appropriate alkyne or a synthetic equivalent.[1][4] For the target molecule, the reaction would proceed between furan-2-carbonitrile oxide and an amino-alkyne equivalent. A more practical and widely used variation for synthesizing 5-aminoisoxazoles involves the reaction of a nitrile oxide with an enamine, which subsequently eliminates a leaving group.[4]

A plausible and efficient laboratory-scale synthesis is outlined below.

Experimental Protocol: Synthesis of 3-(Furan-2-yl)isoxazol-5-amine

Objective: To synthesize the title compound via the cycloaddition of furan-2-carbonitrile oxide with a suitable amino-dipolarophile precursor.

Step 1: Preparation of Furan-2-aldoxime (Intermediate 1)

-

To a solution of furfural (1.0 eq) in ethanol (5 mL/g of furfural), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield furan-2-aldoxime, which can be used in the next step without further purification.

Step 2: In Situ Generation of Furan-2-carbonitrile Oxide and Cycloaddition

-

Dissolve furan-2-aldoxime (1.0 eq) and a suitable enamine, such as 3-aminocrotononitrile (1.1 eq), in a solvent like toluene or dichloromethane.

-

To this solution, slowly add an oxidizing agent such as N-Chlorosuccinimide (NCS) (1.1 eq) in portions at 0°C. The NCS facilitates the in-situ formation of the nitrile oxide from the aldoxime.

-

After the addition is complete, add a non-nucleophilic base, such as triethylamine (1.2 eq), dropwise to facilitate the cycloaddition and subsequent elimination.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Upon completion, filter the reaction mixture to remove any solid byproducts.

-

Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-(furan-2-yl)isoxazol-5-amine.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 3-(furan-2-yl)isoxazol-5-amine.

Reactivity and Stability

The chemical reactivity of 3-(furan-2-yl)isoxazol-5-amine is governed by the interplay of its three key structural components:

-

5-Amino Group: This primary amine is a potent nucleophile and can readily undergo N-alkylation, N-acylation, and condensation reactions.[8] It can also be diazotized to form diazonium salts, which are versatile intermediates for further functionalization. The nucleophilicity of the amino group makes it a key handle for derivatization in drug discovery programs.

-

Isoxazole Ring: The isoxazole ring is generally stable under neutral and acidic conditions but can be susceptible to ring-opening under strongly basic or reductive conditions. The N-O bond is the weakest point of the ring and can cleave to yield β-amino enones or related structures.

-

Furan Ring: The furan moiety is an electron-rich aromatic system. It can undergo electrophilic aromatic substitution, although the directing effects of the isoxazole substituent will influence the regioselectivity of such reactions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Applications in Research and Development

The unique structural arrangement of 3-(furan-2-yl)isoxazol-5-amine makes it a highly attractive scaffold in both medicinal chemistry and agrochemistry.

Medicinal Chemistry

The isoxazole nucleus is present in numerous FDA-approved drugs, including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[9] Derivatives of 5-aminoisoxazoles have demonstrated a wide array of biological activities.

-

Anti-Cancer Activity: Many isoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][10] For instance, certain isoxazole-containing compounds have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and lung cancer cell lines.[2] The amino group at the 5-position provides a convenient point for attaching other pharmacophores to modulate activity and selectivity.

-

Anti-Inflammatory Agents: The isoxazole scaffold is a well-known core for COX-2 inhibitors.[2] The furan ring can also contribute to anti-inflammatory properties. Derivatives synthesized from this core could be explored for their potential to inhibit key enzymes in the inflammatory cascade.

-

Antimicrobial and Antitubercular Agents: The combination of isoxazole and other heterocyclic rings has led to the discovery of potent antimicrobial agents.[2] Notably, 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have been identified as a valuable antitubercular chemotype, highlighting the potential of 5-aminoisoxazole derivatives in combating infectious diseases.

Agrochemicals

In addition to its pharmaceutical potential, this compound serves as a valuable intermediate in the agrochemical sector. The isoxazole ring is a component of several commercial herbicides and fungicides. The ability to easily derivatize the amino group allows for the fine-tuning of properties such as target specificity, soil mobility, and environmental persistence, which are critical for the development of modern crop protection agents.

Conclusion

3-(Furan-2-yl)isoxazol-5-amine is a heterocyclic compound with significant synthetic versatility and a promising profile for applications in drug discovery and agrochemical research. Its straightforward synthesis, combined with the multiple reactive sites offered by the amino group and the furan and isoxazole rings, provides a robust platform for the generation of diverse molecular libraries. The established biological activities of related isoxazole derivatives underscore the potential of this scaffold to yield novel compounds with potent anti-cancer, anti-inflammatory, and antimicrobial properties. Further investigation and derivatization of this core structure are warranted to fully explore its therapeutic and commercial potential.

References

-

Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. (2019). The Journal of Organic Chemistry. Available at: [Link]

-

Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. (2019). PubMed. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

-

One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2004). PMC. Available at: [Link]

-

Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2018). ResearchGate. Available at: [Link]

-

Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4 methyl Piperazine derivatives (3a-l). ResearchGate. Available at: [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. (2023). Beilstein Journals. Available at: [Link]

-

Isoxazole chemistry. 5. N-Alkylation and N-acylation of 5-amino-3-(5-nitro-2-furyl)isoxazoles. Journal of Medicinal Chemistry. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Available at: [Link]

-

SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2021). PMC. Available at: [Link]

-

Supporting Information for: A mild and efficient one-pot synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. Available at: [Link]

- Preparation method of 3-amino-5-methyl isoxazole. Google Patents.

-

Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Science Arena Publications. Available at: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. Available at: [Link]

-

Catalyzed Synthesis and Cytoprotective Activity of 5-(furan-2-yl)-3-Phenyl-Isoxazole. DEStech Transactions on Biology and Health. Available at: [Link]

-

The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2008). ResearchGate. Available at: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]

-

Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. ResearchGate. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijabbr.com [ijabbr.com]

- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. sciarena.com [sciarena.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Furan-2-yl)isoxazol-5-amine

Abstract

This technical guide provides a comprehensive overview of 3-(furan-2-yl)isoxazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure in numerous pharmacologically active agents, and its combination with a furan moiety presents unique opportunities for therapeutic innovation.[1][2] This document details the compound's physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, discusses its spectroscopic signature, and explores its chemical reactivity for analog development. Furthermore, it highlights the potential applications of this molecule as a versatile building block in the design of novel anti-inflammatory, anticancer, and agrochemical agents.[3]

Introduction: The Strategic Value of the Furan-Isoxazole Scaffold

Heterocyclic compounds form the backbone of modern pharmaceuticals. Among them, the isoxazole ring is a prominent five-membered heterocycle known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups make it a valuable component in drug design.

The subject of this guide, 3-(furan-2-yl)isoxazol-5-amine, integrates this privileged isoxazole core with two other critical functionalities:

-

A Furan Ring: The furan moiety is another key heterocycle found in many bioactive compounds. It can serve as a bioisostere for a phenyl ring, offering modified steric and electronic properties that can enhance metabolic stability and receptor-ligand interactions.[2]

-

A 5-Amino Group: The primary amine at the 5-position of the isoxazole ring is a crucial synthetic handle. It provides a nucleophilic site for a wide array of chemical modifications, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies.[4][5]

The convergence of these three features makes 3-(furan-2-yl)isoxazol-5-amine a highly versatile and strategic building block for developing novel chemical entities with therapeutic potential.[3]

Core Compound Identification and Physicochemical Properties

Accurate identification is paramount for any research chemical. The key identifiers and experimentally determined properties of 3-(furan-2-yl)isoxazol-5-amine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 33866-44-3 | [3][6] |

| Synonym | 5-Amino-3-(fur-2-yl)isoxazole | [3] |

| Molecular Formula | C₇H₆N₂O₂ | [3][6][7] |

| Molecular Weight | 150.14 g/mol | [3] |

| Appearance | Buff colored solid/crystals | [3][6] |

| Melting Point | 94-101 °C | [3] |

| Purity | Typically ≥95% (by HPLC) | [3] |

| Storage | Store at 0-8°C, sealed in a dry environment | [3] |

| InChI Key | MKXZGFIJQYOAAA-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles can be achieved through several established routes. A highly effective and common strategy involves the condensation and cyclization of a β-ketonitrile precursor with hydroxylamine. This approach provides regioselective control and is amenable to multigram scale-up.[8]

Proposed Synthetic Workflow

A plausible and efficient two-step synthesis starting from commercially available 2-acetylfuran is outlined below.

Caption: Proposed two-step synthesis of 3-(furan-2-yl)isoxazol-5-amine.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2,4-dioxo-4-(furan-2-yl)butanoate

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol.

-

Reaction Initiation: Cool the sodium ethoxide solution to 0-5°C in an ice bath. To this, add a mixture of 2-acetylfuran (1.0 eq) and diethyl oxalate (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the intermediate β-ketoester.

Causality Insight: The use of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of 2-acetylfuran, generating a nucleophilic enolate that attacks the electrophilic carbonyl of diethyl oxalate in a Claisen condensation reaction.

Step 2: Synthesis of 3-(Furan-2-yl)isoxazol-5-amine

-

Reaction Setup: Dissolve the intermediate ketoester from Step 1 (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction's completion via TLC.

-

Product Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate or can be extracted into an organic solvent like ethyl acetate after neutralizing the solution.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford 3-(furan-2-yl)isoxazol-5-amine as a crystalline solid.[3]

Mechanistic Rationale: This step involves the nucleophilic attack of hydroxylamine on the ketone carbonyls, followed by an intramolecular cyclization and dehydration cascade to form the stable aromatic isoxazole ring. The regioselectivity is driven by the differential reactivity of the two carbonyl groups in the ketoester intermediate.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. While a full dataset for this specific molecule is not publicly available, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[9][10][11]

| Technique | Expected Observations |

| ¹H NMR | - Furan Protons: Three distinct signals in the aromatic region (δ 6.5-7.8 ppm), exhibiting characteristic coupling patterns (doublet, triplet/doublet of doublets).- Isoxazole Proton: A singlet for the proton at the C4 position of the isoxazole ring (δ ~5.5-6.5 ppm).- Amine Protons: A broad singlet for the -NH₂ protons (δ ~4.5-5.5 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Furan Carbons: Signals in the range of δ 110-150 ppm.- Isoxazole Carbons: Characteristic signals for C3, C4, and C5 of the isoxazole ring, typically resonating between δ 90-170 ppm.- The carbon attached to the furan ring (C3) and the carbon bearing the amino group (C5) will be significantly deshielded. |

| FT-IR (cm⁻¹) | - N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine.- C=N Stretching: A characteristic absorption for the isoxazole ring around 1600-1650 cm⁻¹.- C-O-C Stretching: Bands associated with the furan and isoxazole rings in the 1000-1250 cm⁻¹ region. |

| Mass Spec (MS) | - [M+H]⁺: Expected molecular ion peak at m/z 151.05. |

Chemical Reactivity and Derivatization Potential

The synthetic utility of 3-(furan-2-yl)isoxazol-5-amine lies in the reactivity of its 5-amino group, which serves as a versatile point for diversification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Key Derivatization Reactions

-

Amide Formation: The nucleophilic amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like HATU or EDC) to form a diverse range of amides.

-

N-Alkylation/Arylation: The amine can undergo substitution reactions with alkyl or aryl halides, often under basic conditions, to yield secondary or tertiary amines.

-

Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common motifs in bioactive molecules.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with an agent like sodium triacetoxyborohydride (STAB) is an effective method for N-alkylation.

These transformations allow for the modulation of key drug-like properties such as solubility, lipophilicity (LogP), and hydrogen bonding capacity.

Caption: Key derivatization pathways for 3-(furan-2-yl)isoxazol-5-amine.

Applications in Research and Development

The unique structural combination of 3-(furan-2-yl)isoxazol-5-amine makes it a valuable starting material for programs in both pharmaceutical and agrochemical discovery.

-

Pharmaceutical Development : This compound is a key building block for synthesizing novel therapeutics.[3] The isoxazole core is present in drugs targeting a wide array of diseases.[1] Researchers have specifically highlighted its potential in the development of new anti-inflammatory and anticancer agents.[3] The ability to easily generate a library of derivatives allows for rapid SAR exploration to identify potent and selective modulators of biological targets.

-

Agrochemical Research : The isoxazole scaffold is also prevalent in modern agrochemicals. Certain aminoisoxazole derivatives are utilized as herbicides and fungicides.[5] 3-(Furan-2-yl)isoxazol-5-amine can be used to design and synthesize novel crop protection agents, potentially with unique modes of action or improved environmental profiles.[3]

Conclusion

3-(Furan-2-yl)isoxazol-5-amine is a high-value chemical scaffold that combines the proven biological relevance of the isoxazole ring with the versatile synthetic handle of a primary amine and the unique electronic properties of a furan moiety. Its straightforward synthesis and potential for extensive chemical derivatization make it an indispensable tool for researchers and drug development professionals. This guide provides the foundational knowledge required to effectively utilize this compound in the pursuit of novel, biologically active molecules for therapeutic and agricultural applications.

References

-

Ge, Y., Sun, W., Chen, Y., et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. The Journal of Organic Chemistry, 84(5), 2676-2688. Available from: [Link]

-

Ge, Y., Sun, W., Chen, Y., et al. (2019). Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N–H Insertion. ACS Publications. Available from: [Link]

-

Nanjing Tech University. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion. Available from: [Link]

-

Rymbai, E. M., Chakraborty, A., Choudhury, R., Verma, N., & De, B. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 8(1), 356-377. Available from: [Link]

-

ChemBK. 3-(FURAN-2-YL)ISOXAZOL-5-AMINE. Available from: [Link]

-

ResearchGate. Synthesis of isoxazole fused c‐furan. Available from: [Link]

-

De, B. et al. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica. Available from: [Link]

-

ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available from: [Link]

-

Podyachev, S. N., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7559. Available from: [Link]

-

Al-Warhi, T., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available from: [Link]

-

Li, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(15), 4239-4253. Available from: [Link]

-

Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(13), 4268. Available from: [Link]

-

Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. Available from: [Link]

-

ResearchGate. Synthesis of isoxazolyl amino furo[3,2-c]quinolinone scaffolds 7 using P-TSA. Available from: [Link]

-

PubChem. 5-Aminoisoxazole. Available from: [Link]

-

MIAO, Y., et al. (2018). Catalyzed Synthesis and Cytoprotective Activity of 5-(furan-2-yl)-3-Phenyl-Isoxazole. DEStech Transactions on Biology and Health. Available from: [Link]

-

Preprints.org. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Available from: [Link]

-

MDPI. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available from: [Link]

-

Khalafy, J., Marjani, A. P., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. Available from: [Link]

-

PubChem. 3-Amino-5-methylisoxazole. Available from: [Link]

-

Grygorenko, O. O., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27159-27167. Available from: [Link]

-

Wang, C. A., & Balskus, E. P. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Available from: [Link]

-

ResearchGate. Spectroscopic parameters and fit statistics for 3-aminoisoxazole. Available from: [Link]

Sources

- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds: Wolff Rearrangement vs N-H Insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(FURAN-2-YL)ISOXAZOL-5-AMINE | CymitQuimica [cymitquimica.com]

- 7. chembk.com [chembk.com]

- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 9. repo.uni-hannover.de [repo.uni-hannover.de]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Emerging Therapeutic Potential of Furan-Isoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic amalgamation of furan and isoxazole rings has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of furan-isoxazole derivatives, with a focus on their therapeutic potential. We delve into the medicinal chemistry rationale behind the fusion of these two pharmacophores, exploring how their unique electronic and structural features contribute to their diverse biological effects. Key therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders, are discussed in detail, highlighting the mechanisms of action and structure-activity relationships of promising lead compounds. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these derivatives, aiming to equip researchers with the practical knowledge required to advance this exciting field of drug discovery.

Introduction: The Rationale for Furan-Isoxazole Hybrids

In the realm of medicinal chemistry, the furan ring is a well-established scaffold found in numerous natural products and synthetic drugs, contributing to a wide array of pharmacological activities.[1][2][3] Similarly, the isoxazole moiety is a privileged structure known for its diverse biological profile, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The hybridization of these two five-membered heterocyclic rings creates a novel chemical space with unique physicochemical properties. The electron-rich nature of the furan ring, combined with the electron-withdrawing character of the isoxazole, can modulate the overall electronic distribution of the molecule, influencing its binding affinity to various biological targets.[7] This synergistic combination has led to the development of furan-isoxazole derivatives with enhanced potency and selectivity across multiple therapeutic areas.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Furan-isoxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[8][9][10] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis, addressing several key hallmarks of cancer.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of furan-isoxazole derivatives are often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.

-

Induction of Apoptosis and Cell Cycle Arrest: Many furan-isoxazole compounds have been shown to trigger programmed cell death (apoptosis) in cancer cells.[11] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins and by causing cell cycle arrest, typically at the G2/M phase, thereby preventing cancer cell proliferation.[11]

-

Inhibition of Angiogenesis: The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. Furan-isoxazole derivatives have demonstrated anti-angiogenic properties by inhibiting key signaling molecules involved in this process, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

-

Enzyme Inhibition: Certain furan-isoxazole derivatives exhibit inhibitory activity against enzymes that play a crucial role in cancer progression. For instance, some compounds have shown the ability to inhibit topoisomerases, enzymes essential for DNA replication and repair in rapidly dividing cancer cells.[10]

Experimental Workflow: Evaluation of Anticancer Activity

Caption: Workflow for assessing the anticancer potential of furan-isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the structural features required for the anticancer activity of furan-isoxazole derivatives. The nature and position of substituents on both the furan and isoxazole rings significantly influence their potency and selectivity. For instance, the presence of electron-withdrawing groups on the phenyl ring attached to the isoxazole moiety has been shown to enhance cytotoxic activity against certain cancer cell lines.

| Compound Class | Key Substituents | Observed Activity | Reference |

| Furan-isoxazole hybrids | Electron-withdrawing groups on the phenyl ring | Enhanced cytotoxicity | [12] |

| Benzofuran-isoxazole derivatives | N-acetylpyrazoline and isoxazole rings | Broad-spectrum anticancer activity | [12][13] |

| Furan-thiadiazole-oxadiazole hybrids | Acyclic sugar moieties | High activity against HepG-2 cells | [14] |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the furan-isoxazole derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular diseases, and cancer. Furan-isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[15][16]

Mechanism of Action: Quelling the Inflammatory Cascade

-

COX Inhibition: Cyclooxygenase (COX) enzymes are central to the production of prostaglandins, which are key mediators of inflammation and pain. Several furan-isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes.[7][11] Some compounds exhibit selectivity for COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[7]

-

Modulation of p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11] Furan-isoxazole compounds can inhibit the kinase activity of p38, thereby suppressing the production of these inflammatory cytokines.[11][15]

Signaling Pathway: COX-2 Inhibition by Furan-Isoxazole Derivatives

Caption: Inhibition of the COX-2 pathway by furan-isoxazole derivatives.

Promising Anti-inflammatory Agents

Several studies have reported furan-isoxazole derivatives with potent in vivo anti-inflammatory activity. For example, certain 3-phenyl-5-furan isoxazole derivatives have shown significant inhibition of COX-2 with IC50 values in the low micromolar range.[4] Molecular docking studies have further elucidated the binding interactions of these compounds with the active site of the COX-2 enzyme.[16]

| Compound ID | Target | In Vivo Activity (% Edema Inhibition) | Reference |

| Compound 5b | COX-2 | 75.68% (2h), 76.71% (3h) | [16] |

| Compound 5c | COX-2 | 74.48% (2h), 75.56% (3h) | [16] |

| Compound 5d | COX-2 | 71.86% (2h), 72.32% (3h) | [16] |

| Diclofenac Sodium (Standard) | COX-1/COX-2 | 74.22% (2h), 73.62% (3h) | [16] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the furan-isoxazole derivatives or a standard anti-inflammatory drug (e.g., diclofenac sodium) orally or intraperitoneally.

-

Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-isoxazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18][19]

Mechanism of Action and Spectrum of Activity

The exact mechanisms of antimicrobial action for many furan-isoxazole derivatives are still under investigation. However, it is believed that they may disrupt cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][17][20]

Structure-Activity Relationship for Antimicrobial Effects

The antimicrobial potency of furan-isoxazole derivatives is highly dependent on their substitution patterns. For instance, the presence of specific substituents like methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring of the isoxazole has been shown to enhance antibacterial activity.[5]

Logical Relationship: SAR for Antimicrobial Activity

Caption: Impact of substituents on the antimicrobial activity of furan-isoxazoles.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the furan-isoxazole derivatives in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases like Alzheimer's and Parkinson's pose a significant global health challenge. Emerging evidence suggests that furan-isoxazole derivatives may possess neuroprotective properties, offering a potential therapeutic avenue for these debilitating conditions.[21][22][23]

Potential Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are thought to be multifactorial, involving:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Furan-isoxazole derivatives can act as antioxidants, scavenging harmful free radicals and protecting neurons from oxidative damage.[24]

-

Anti-neuroinflammatory Effects: Chronic inflammation in the brain (neuroinflammation) is another hallmark of neurodegenerative disorders. By inhibiting pro-inflammatory pathways, these compounds can reduce neuroinflammation and its detrimental effects on neuronal survival.[21]

-

Modulation of Neurotransmitter Systems: Some derivatives may interact with neurotransmitter receptors and transporters, helping to restore the balance of neurotransmission that is disrupted in these diseases.

Future Directions in Neuroprotective Drug Discovery

While the research in this area is still in its early stages, the initial findings are promising. Further studies are needed to elucidate the precise mechanisms of neuroprotection and to optimize the structure of furan-isoxazole derivatives to enhance their blood-brain barrier permeability and efficacy in vivo.

Conclusion and Future Perspectives

Furan-isoxazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their modular nature allows for extensive structural modifications, providing a rich platform for the development of novel therapeutics. The compelling preclinical data in the areas of oncology, inflammation, infectious diseases, and neuroprotection underscore the significant potential of this chemical scaffold. Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into clinically effective drugs. The continued exploration of the furan-isoxazole chemical space is poised to yield a new generation of medicines to address unmet medical needs.

References

- Potential Mechanisms of Action of Furan-Isoxazole Compounds: An In-depth Technical Guide - Benchchem.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.

- Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles - Der Pharma Chemica.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH.

- A review of isoxazole biological activity and present synthetic techniques.

- Synthesis of isoxazole fused c‐furan.

- (PDF)

- Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)

- Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evalu

- Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchG

- Furan: A Promising Scaffold for Biological Activity.

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.

- A review of isoxazole biological activity and present synthetic techniques.

- A Brief Review on Isoxazole Deriv

- Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review - IJARIIT.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Anti-inflammatory evaluation of isoxazole deriv

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI.

- Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

- Structure–activity relationship of isoxazole derivatives.

- Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchG

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.

- Overview of Antimicrobial Properties of Furan - Human Journals.

- Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed.

- Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed Central.

- Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed.

- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. ijpca.org [ijpca.org]

- 7. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. espublisher.com [espublisher.com]

- 9. ijariit.com [ijariit.com]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijrrjournal.com [ijrrjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 21. Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring the Multi-Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery of Novel Isoxazole Compounds

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a multitude of FDA-approved therapeutics, from antibiotics like Cloxacillin to anti-inflammatory agents like Valdecoxib.[1][2][3] This guide provides an in-depth exploration of the modern workflow for discovering novel isoxazole-based drug candidates. We will dissect the strategic rationale behind synthetic choices, from foundational cycloaddition reactions to advanced library generation techniques. Furthermore, this document details the critical subsequent steps of compound characterization, high-throughput screening, and the iterative process of structure-activity relationship (SAR) optimization that transforms a preliminary "hit" into a viable lead compound. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their therapeutic programs.

The Isoxazole Nucleus: A Cornerstone of Modern Pharmacophores

The isoxazole moiety is more than a mere structural component; it is a versatile tool for medicinal chemists. Its aromaticity, combined with the electronegative oxygen and nitrogen atoms, creates a unique electronic landscape.[4] The weak N-O bond, while contributing to the ring's stability under many physiological conditions, can be a site for strategic ring-cleavage, making isoxazoles useful as synthetic intermediates for complex molecules like β-hydroxy ketones and γ-amino alcohols.[5]

Perhaps its most powerful application is as a bioisostere .[6] The isoxazole ring can effectively mimic other functional groups, such as carboxylic acids or amides, while offering improved pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability.[7][8] This strategy of bioisosteric replacement has been successfully employed to design ligands with high affinity for various biological targets, including nicotinic acetylcholine receptors.[7][9]

Strategic Synthesis of Isoxazole Libraries: From Benchtop to High-Throughput

The generation of diverse chemical libraries is the starting point for any discovery campaign. While classical methods exist, modern drug discovery relies on efficient, robust, and scalable synthetic routes.

The Gold Standard: 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition.[10][11] This reaction involves the concerted addition of a nitrile oxide (the 1,3-dipole) to a dipolarophile, typically an alkyne or an alkene.[5][10]

The causality for its widespread use is threefold:

-

High Regioselectivity: The reaction often proceeds with a high degree of predictability, yielding specific isomers (e.g., 3,5-disubstituted isoxazoles from terminal alkynes).[12]

-

Broad Substrate Scope: A vast array of substituted alkynes and nitrile oxide precursors can be used, allowing for the generation of highly diverse libraries.

-

Mild Reaction Conditions: Nitrile oxides are unstable and are generated in situ from stable precursors like aldoximes, often under mild conditions, which preserves sensitive functional groups elsewhere in the molecule.[13]

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis of Isoxazoles.

Advanced and Green Synthetic Methodologies

To meet the demands of modern drug discovery, traditional methods are often enhanced for speed and efficiency.

-

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times from hours or days to mere minutes, while often improving yields.[14] This is due to efficient dielectric heating of the polar reactants.

-

Solid-Phase Synthesis: For creating large, combinatorial libraries, solid-phase synthesis is a powerful technique. Here, an alkyne or alkene is attached to a resin bead, and the cycloaddition is performed. This simplifies purification, as excess reagents can be washed away, and the final product is cleaved from the resin in high purity.[15]

-

Metal-Free and One-Pot Reactions: To improve the sustainability and cost-effectiveness of synthesis, metal-free catalytic systems and one-pot cascade reactions are being developed.[11] These approaches minimize waste and reduce the number of purification steps required.[16]

Comparative Data on Synthetic Methodologies

The advantages of modern techniques are best illustrated with quantitative data.

| Compound | Synthesis Method | Reaction Time (min) | Yield (%) | Reference |

| 4a (X=H) | Conventional | 60 | 64 | [14] |

| 4a (X=H) | Microwave | 10 | 74 | [14] |

| 4b (X=2-Cl) | Conventional | 75 | 62 | [14] |

| 4b (X=2-Cl) | Microwave | 12 | 72 | [14] |

| 4d (X=4-NO₂) | Conventional | 90 | 58 | [14] |

| 4d (X=4-NO₂) | Microwave | 15 | 68 | [14] |

Experimental Protocols: A Self-Validating System

Trustworthiness in discovery science is built on reproducibility. The following protocols are detailed to ensure they can be reliably executed.

Protocol 1: Synthesis of a 3,5-Disubstituted Isoxazole via [3+2] Cycloaddition

This protocol describes a representative synthesis of a 3,5-disubstituted isoxazole from a substituted aldoxime and a terminal alkyne.

Materials:

-

Substituted Aldoxime (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Terminal Alkyne (1.2 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and appropriate glassware

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted aldoxime (1.0 eq) in the chosen solvent.

-

Nitrile Oxide Generation: Cool the solution to 0°C using an ice bath. Add NCS (1.1 eq) portion-wise over 5 minutes. Allow the mixture to stir at 0°C for 30 minutes.

-

Cycloaddition: To the reaction mixture, add the terminal alkyne (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq). The triethylamine acts as a base to facilitate the elimination of HCl, forming the nitrile oxide in situ.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure isoxazole derivative.[13]

Protocol 2: High-Throughput Cell Viability Screening (MTT Assay)

This protocol is a standard method for screening a library of novel isoxazole compounds for anticancer activity.[17]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Isoxazole compound library dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well or 384-well clear-bottom cell culture plates

-

Multichannel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into the wells of a microplate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds. Add the compounds to the wells, ensuring a final DMSO concentration of <0.5% to avoid solvent toxicity. Include vehicle control (DMSO only) and positive control (a known cytotoxic drug) wells.

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

-

MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Characterization and Structure-Activity Relationship (SAR)

Once a library is synthesized, each compound must be rigorously characterized to confirm its structure and purity using techniques like NMR, Mass Spectrometry, and IR Spectroscopy.[20][21][22]

Following initial screening, "hit" compounds are identified. The subsequent phase is a systematic exploration of the Structure-Activity Relationship (SAR) . This iterative process involves synthesizing analogs of the hit compound and evaluating how these structural modifications affect biological activity.[23][24]

The goal is to understand which parts of the molecule are essential for activity. For example, in a 3-(isoxazol-5-yl)aniline scaffold, SAR studies might explore:

-

Substituents on the Aniline Ring: How do electron-donating vs. electron-withdrawing groups affect potency?[23]

-

Substituents on the Isoxazole Ring: Is a particular group at the 3-position or 4-position favorable for activity?[24][25]

-

Linker Modifications: If a linker connects the isoxazole to another part of the molecule, what is the optimal length and flexibility?

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion and Future Perspectives

The discovery of novel isoxazole compounds is a dynamic and structured process that integrates synthetic chemistry, analytical science, and biological evaluation. The journey from a conceptual scaffold to a lead compound is guided by the principles of efficiency, reproducibility, and iterative optimization. As synthetic methodologies become more advanced and our understanding of biological targets deepens, the isoxazole core will undoubtedly continue to feature prominently in the development of next-generation therapeutics, addressing a wide spectrum of unmet medical needs.[4][26]

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJPR.

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (n.d.). Der Pharma Chemica. Retrieved January 10, 2026, from [Link]

-

Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (2012). Organic Letters. Retrieved January 10, 2026, from [Link]

-

Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. Retrieved January 10, 2026, from [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). World Journal of Pharmaceutical Research. Retrieved January 10, 2026, from [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Retrieved January 10, 2026, from [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). Molecules. Retrieved January 10, 2026, from [Link]

-